molecular formula C17H18N6O2 B2885469 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide CAS No. 1251707-36-4

2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide

Cat. No.: B2885469
CAS No.: 1251707-36-4
M. Wt: 338.371
InChI Key: DZMGKOLBWYQXRR-UHFFFAOYSA-N
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Description

2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a triazolopyrazine core, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide typically involves multiple steps, including the construction of the triazolopyrazine core, the introduction of the pyrrolidine ring, and the attachment of the phenylacetamide group. Common synthetic routes may include:

    Ring Construction: The triazolopyrazine core can be synthesized through cyclization reactions involving appropriate precursors.

    Functionalization: The pyrrolidine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Amidation: The phenylacetamide moiety can be attached through amidation reactions using phenylacetic acid derivatives and appropriate coupling reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide has a range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for biochemical studies.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar compounds to 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide include other triazolopyrazine derivatives and pyrrolidine-containing molecules These compounds may share similar structural features but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications

Properties

IUPAC Name

2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-14(19-13-6-2-1-3-7-13)12-23-17(25)22-11-8-18-15(16(22)20-23)21-9-4-5-10-21/h1-3,6-8,11H,4-5,9-10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMGKOLBWYQXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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